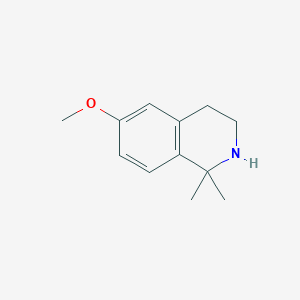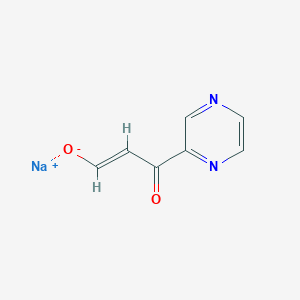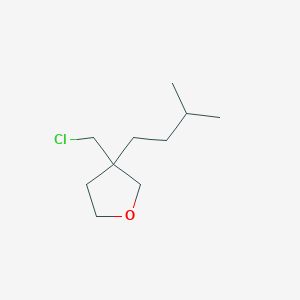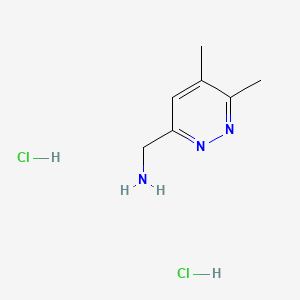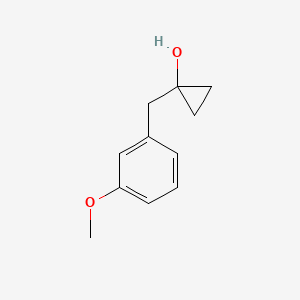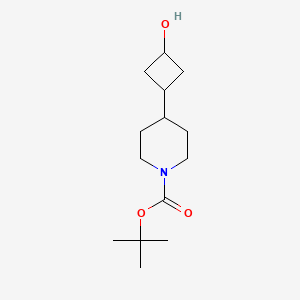![molecular formula C12H13Cl2NO4 B13560329 3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid CAS No. 915145-06-1](/img/structure/B13560329.png)
3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzoic acid moiety can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Reagents like trifluoroacetic acid or hydrochloric acid are used to remove the BOC group.
Major Products Formed
Substitution Reactions: Products typically include substituted benzoic acids.
Deprotection Reactions: The primary product is the free amine, along with by-products such as carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the protection of amino groups in peptide synthesis.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid primarily involves its role as a protecting group. The BOC group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid is unique due to its dichlorobenzoic acid moiety, which imparts specific chemical properties and reactivity. This distinguishes it from other BOC-protected compounds that may have different aromatic or aliphatic groups.
Properties
CAS No. |
915145-06-1 |
|---|---|
Molecular Formula |
C12H13Cl2NO4 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
2,4-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(13)5-4-6(8(9)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
IXDQOLWLDVNBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


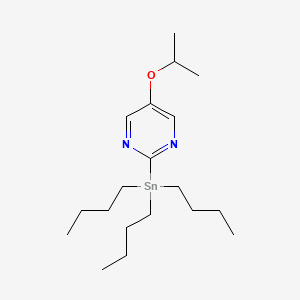
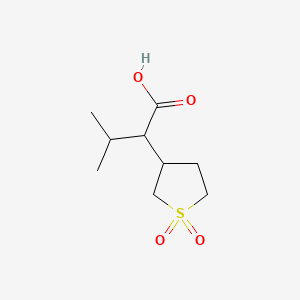
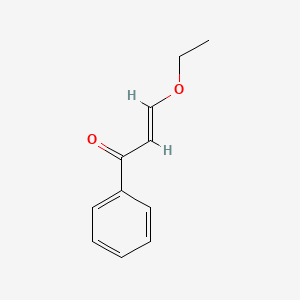
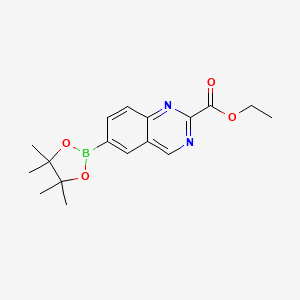
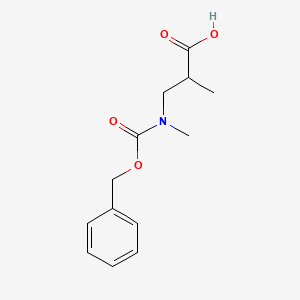
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)

